Cas no 4247-67-0 (3,5-dibromo-4-hydroxybenzene-1-sulfonyl chloride)

3,5-dibromo-4-hydroxybenzene-1-sulfonyl chloride Chemical and Physical Properties
Names and Identifiers
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- 3,5-Dibromo-4-hydroxybenzenesulfonyl chloride
- 3,5-dibromo-4-hydroxybenzene-1-sulfonyl chloride
- 3,5-Dibromo-4-hydroxybenzenesulfonylchloride
- MFCD12022595
- EN300-276925
- 4247-67-0
- AKOS017505255
- DTXSID00655216
-
- MDL: MFCD12022595
- Inchi: InChI=1S/C6H3Br2ClO3S/c7-4-1-3(13(9,11)12)2-5(8)6(4)10/h1-2,10H
- InChI Key: UDUSGRGVFPKPHD-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 349.78377Da
- Monoisotopic Mass: 347.78582Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 264
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 62.8Ų
3,5-dibromo-4-hydroxybenzene-1-sulfonyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-276925-5g |
3,5-dibromo-4-hydroxybenzene-1-sulfonyl chloride |
4247-67-0 | 95% | 5g |
$3147.0 | 2023-09-10 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1581691-1g |
3,5-Dibromo-4-hydroxybenzenesulfonyl chloride |
4247-67-0 | 98% | 1g |
¥17920.00 | 2024-05-14 | |
Enamine | EN300-276925-0.25g |
3,5-dibromo-4-hydroxybenzene-1-sulfonyl chloride |
4247-67-0 | 95.0% | 0.25g |
$538.0 | 2025-03-20 | |
Enamine | EN300-276925-5.0g |
3,5-dibromo-4-hydroxybenzene-1-sulfonyl chloride |
4247-67-0 | 95.0% | 5.0g |
$3147.0 | 2025-03-20 | |
Aaron | AR01XH1D-100mg |
3,5-Dibromo-4-hydroxybenzenesulfonylchloride |
4247-67-0 | 95% | 100mg |
$542.00 | 2025-02-14 | |
Aaron | AR01XH1D-2.5g |
3,5-Dibromo-4-hydroxybenzenesulfonylchloride |
4247-67-0 | 95% | 2.5g |
$2950.00 | 2025-02-14 | |
Aaron | AR01XH1D-500mg |
3,5-Dibromo-4-hydroxybenzenesulfonylchloride |
4247-67-0 | 95% | 500mg |
$1190.00 | 2025-02-14 | |
1PlusChem | 1P01XGT1-10g |
3,5-Dibromo-4-hydroxybenzenesulfonylchloride |
4247-67-0 | 95% | 10g |
$5831.00 | 2024-05-02 | |
Aaron | AR01XH1D-5g |
3,5-Dibromo-4-hydroxybenzenesulfonylchloride |
4247-67-0 | 95% | 5g |
$4353.00 | 2025-02-14 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1581691-250mg |
3,5-Dibromo-4-hydroxybenzenesulfonyl chloride |
4247-67-0 | 98% | 250mg |
¥7101.00 | 2024-05-14 |
3,5-dibromo-4-hydroxybenzene-1-sulfonyl chloride Related Literature
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D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
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Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
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5. Caper tea
Additional information on 3,5-dibromo-4-hydroxybenzene-1-sulfonyl chloride
Introduction to 3,5-dibromo-4-hydroxybenzene-1-sulfonyl chloride (CAS No. 4247-67-0)
3,5-dibromo-4-hydroxybenzene-1-sulfonyl chloride, with the chemical formula C₆H₂Br₂ClNO₃S, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound serves as a crucial intermediate in the synthesis of various biologically active molecules, particularly in the development of novel therapeutic agents. Its unique structural features, including the presence of both bromine and hydroxyl substituents on a benzene ring, combined with a sulfonyl chloride functional group, make it a versatile building block for medicinal chemists.
The CAS No. 4247-67-0 uniquely identifies this compound in scientific literature and databases, ensuring precise referencing and consistency across different research studies. The compound's molecular structure imparts distinct reactivity patterns, making it valuable for constructing complex scaffolds in drug design. Specifically, the sulfonyl chloride moiety (-SO₂Cl) is highly reactive and can undergo nucleophilic substitution reactions, facilitating the introduction of diverse functional groups into the molecule.
In recent years, 3,5-dibromo-4-hydroxybenzene-1-sulfonyl chloride has been explored in the synthesis of inhibitors targeting various disease pathways. For instance, its derivatives have shown promise in developing kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The bromine atoms provide handles for further functionalization via cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings, enabling the construction of aryl-aryl or aryl-heteroaryl linkages essential for drug molecules.
Moreover, the hydroxyl group in 3,5-dibromo-4-hydroxybenzene-1-sulfonyl chloride can be selectively modified through etherification or esterification reactions, expanding its utility in generating prodrugs or enhancing solubility properties of target compounds. This adaptability has made it a preferred choice for medicinal chemists seeking to optimize pharmacokinetic profiles of their lead candidates.
Recent advancements in computational chemistry have further highlighted the potential of 3,5-dibromo-4-hydroxybenzene-1-sulfonyl chloride in virtual screening campaigns. Molecular docking studies indicate that its derivatives can interact with specific protein targets with high affinity, suggesting its role in designing next-generation therapeutics. For example, modifications at the sulfonyl chloride position have been investigated to improve binding interactions with enzymes involved in metabolic disorders.
The synthesis of 3,5-dibromo-4-hydroxybenzene-1-sulfonyl chloride typically involves multi-step organic transformations starting from commercially available precursors like 3,5-dibromohydroquinone. The introduction of the sulfonyl chloride group is often achieved through chlorosulfonation followed by careful workup procedures to isolate the desired product in high purity. These synthetic strategies have been optimized to ensure scalability for industrial applications where large quantities of intermediates are required.
In industrial settings, 3,5-dibromo-4-hydroxybenzene-1-sulfonyl chloride is handled under controlled conditions due to its reactivity. Storage and transportation must adhere to standard chemical safety protocols to prevent degradation or unintended side reactions. Its stability under different environmental conditions has been thoroughly evaluated to ensure consistent quality for downstream applications.
The growing interest in 3,5-dibromo-4-hydroxybenzene-1-sulfonyl chloride is also reflected in its increasing demand across pharmaceutical companies and research institutions worldwide. Collaborative efforts between academia and industry are driving innovation by exploring new derivatives and applications for this versatile intermediate. Patent literature reveals numerous filings that underscore its significance in drug discovery pipelines targeting neurological disorders, cardiovascular diseases, and infectious diseases.
Future research directions may focus on developing greener synthetic routes for 3,5-dibromo-4-hydroxybenzene-1-sulfonyl chloride, leveraging catalytic systems that minimize waste and energy consumption. Additionally, exploring its role in material science applications could open new avenues beyond pharmaceuticals. The compound's ability to form stable complexes with metal ions may find utility in catalysis or as a precursor for functional materials.
In conclusion,3,5-dibromo-4-hydroxybenzene-1-sulfonyl chloride (CAS No. 4247-67-0) remains a cornerstone intermediate in modern chemical synthesis and drug development. Its unique structural attributes enable diverse modifications that align with current trends toward precision medicine and targeted therapies. As research continues to uncover new applications and synthetic methodologies,3,5-dibromo-4-hydroxybenzene-1-sulfonyl chloride will undoubtedly continue to play a pivotal role in advancing scientific discovery.
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